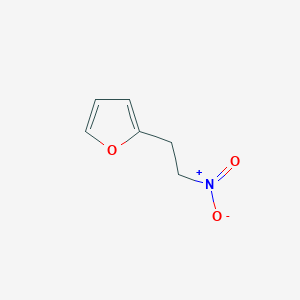
Tris(4-methylphenyl)phosphine Oxide
Vue d'ensemble
Description
Tris(4-methylphenyl)phosphine Oxide is a chemical compound with the molecular formula C21H21OP . It is an organophosphorus compound .
Synthesis Analysis
The synthesis of Tris(4-methylphenyl)phosphine Oxide and its related compounds has been discussed in various studies. For instance, one study performed conformational analysis of tris (4-methylphenyl)phosphine and its oxide, sulfide, and selenide .Molecular Structure Analysis
The molecular structure of Tris(4-methylphenyl)phosphine Oxide can be analyzed using various methods. For instance, the structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Tris(4-methylphenyl)phosphine Oxide and its related compounds are used in various chemical reactions. For example, they are used as ligands in organometallic chemistry and homogeneous catalysis . They are also used in the synthesis of coordination compounds with various metals .Applications De Recherche Scientifique
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
Tri-p-tolylphosphine Oxide is used as a solid scavenger to remove triphenylphosphine oxide from reaction mixtures, a byproduct commonly formed during organic synthesis reactions involving triphenylphosphine (PPh 3) reagent .
Methods of Application
Molecularly imprinted polymers of triphenylphosphine oxide (MIPs-TPPO) were synthesized and evaluated for use as a solid scavenger. The efficiency of synthesized polymers was initially investigated using a variety of functional monomers and cross-linkers. Precipitation polymerization in acetonitrile was carried out at 80 °C for 6 h with benzoyl peroxide as an initiator, then template removal with dichloromethane .
Results or Outcomes
Polymers containing styrene as a functional monomer and ethyleneglycol dimethacrylate as a cross-linker demonstrated the highest performance (86.00% Bound) after only 1 h. Moreover, the selected MIPs-TPPO can be reused at least five times .
Preparation and Reactivity of Tertiary Phosphines
Specific Scientific Field
Summary of the Application
Tri-p-tolylphosphine Oxide is involved in the preparation and reactivity of tertiary phosphines .
Methods of Application
The metal-free reduction of phosphine oxides with molecular hydrogen (H 2) using oxalyl chloride as activating agent was suggested .
Results or Outcomes
The reaction could also be catalyzed by the frustrated Lewis pair (FLP) consisting of B(C 6 H 3 F 2-2,6) 3 and 2,6-lutidine or the phosphine oxide itself as Lewis base .
Safety And Hazards
Propriétés
IUPAC Name |
1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKBYIYIZQARNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229835 | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-methylphenyl)phosphine Oxide | |
CAS RN |
797-70-6 | |
| Record name | Tris(4-methylphenyl)phosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)












